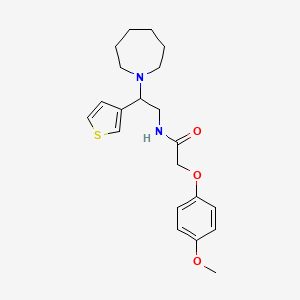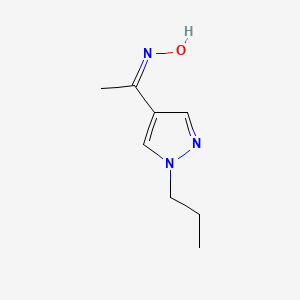
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is an organic compound that features a hydroxyimino group and a pyrazole ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the propyl group: Alkylation of the pyrazole ring with a propyl halide.
Formation of the hydroxyimino group: Oximation of the corresponding ketone using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of 1-(Nitroimino)-1-(1-propylpyrazol-4-yl)ethane.
Reduction: Formation of 1-(Aminoimino)-1-(1-propylpyrazol-4-yl)ethane.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane would depend on its specific interactions with biological targets. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. The pyrazole ring may interact with various receptors or enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 1-(Hydroxyimino)-1-(1-methylpyrazol-4-yl)ethane
- 1-(Hydroxyimino)-1-(1-ethylpyrazol-4-yl)ethane
- 1-(Hydroxyimino)-1-(1-butylpyrazol-4-yl)ethane
Uniqueness
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different lipophilicity and steric properties compared to other alkyl-substituted analogs.
特性
IUPAC Name |
(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)/C(=N\O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
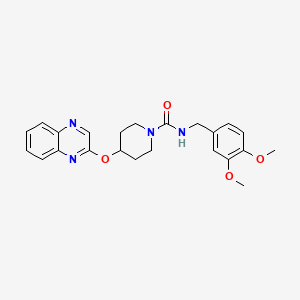
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2363885.png)
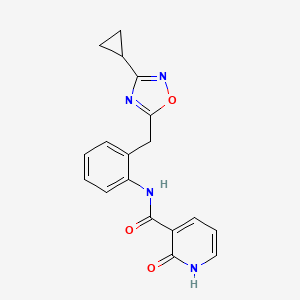
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
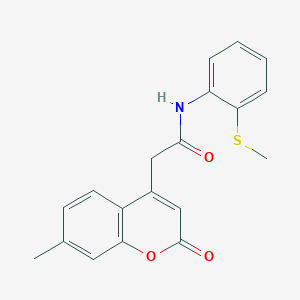
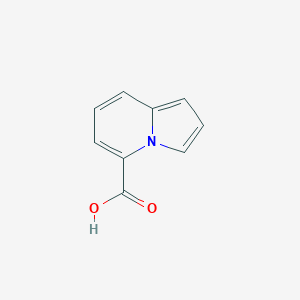
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
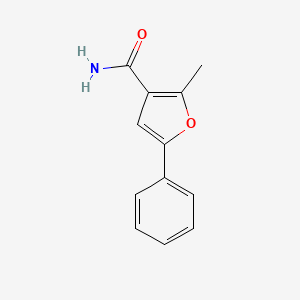
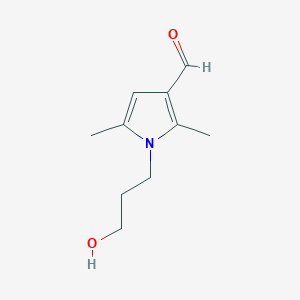
![3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2363904.png)
